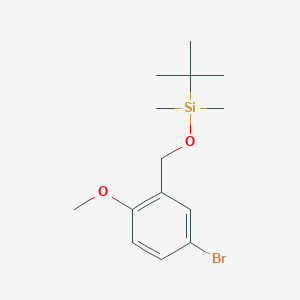

(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane

Description

(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is a silane-protected aromatic compound featuring a bromine atom at the 5-position and a methoxy group at the 2-position of a benzyloxy moiety, linked to a tert-butyldimethylsilyl (TBS) group. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities and as an intermediate in cross-coupling reactions, leveraging its bromine substituent for further functionalization. Its synthesis typically involves silylation of the corresponding alcohol under anhydrous conditions, often using bases like imidazole or NaH and silyl chlorides .

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(15)7-8-13(11)16-4/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOXFLZOSFWYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146151 | |

| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201150-66-5 | |

| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201150-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves silylation of 5-bromo-2-methoxybenzyl alcohol using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. The hydroxyl group of the benzyl alcohol reacts with TBSCl in the presence of imidazole or triethylamine (NEt₃), yielding the silyl ether.

-

Reagents :

-

5-Bromo-2-methoxybenzyl alcohol (1.0 equiv)

-

TBSCl (1.2–1.5 equiv)

-

Imidazole (2.0–3.0 equiv)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

-

Steps :

-

Dissolve the benzyl alcohol in DCM/DMF under nitrogen.

-

Cool to 0°C and add imidazole, followed by dropwise addition of TBSCl.

-

Warm to room temperature and stir for 4–12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexanes/ethyl acetate).

-

Key Analytical Data

-

¹H NMR (CDCl₃): δ 0.18 (s, 6H, Si(CH₃)₂), 0.98 (s, 9H, C(CH₃)₃), 3.85 (s, 3H, OCH₃), 4.70 (s, 2H, CH₂O), 6.80–7.30 (m, 2H, aromatic).

-

¹³C NMR : δ −4.5 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 56.1 (OCH₃), 70.2 (CH₂O), 113–132 (aromatic carbons).

Alternative Routes via Benzaldehyde Intermediate

Synthesis of 5-Bromo-2-methoxybenzyl Alcohol

If the benzyl alcohol precursor is unavailable, it can be synthesized via reduction of 5-bromo-2-methoxybenzaldehyde using sodium borohydride (NaBH₄).

-

Reagents :

-

5-Bromo-2-methoxybenzaldehyde (1.0 equiv)

-

NaBH₄ (1.5 equiv)

-

Methanol or tetrahydrofuran (THF)

-

-

Steps :

-

Dissolve the aldehyde in methanol at 0°C.

-

Add NaBH₄ portionwise and stir for 2–4 hours.

-

Quench with aqueous NH₄Cl, extract with ethyl acetate, and concentrate.

-

Silylation of the Alcohol

The resulting benzyl alcohol is then silylated as described in Section 1.1.

Comparative Analysis of Methods

Optimization Insights

-

Solvent Choice : DCM provides faster reaction kinetics, while DMF enhances solubility for polar intermediates.

-

Base Selection : Imidazole outperforms NEt₃ in minimizing side reactions (e.g., over-silylation).

-

Temperature : Reactions proceed efficiently at 0°C to room temperature, avoiding decomposition.

Challenges and Solutions

-

Sensitivity of Benzyl Alcohol : Moisture-free conditions are critical to prevent desilylation. Anhydrous solvents and inert atmospheres are mandatory.

-

Purification : Column chromatography with hexanes/ethyl acetate (95:5) effectively separates the product from unreacted alcohol or silyl chloride.

Industrial-Scale Considerations

Patents highlight scalable protocols using continuous flow systems for silylation, reducing reaction times to 1–2 hours with yields >80%. Recyclable catalysts (e.g., polymer-supported imidazole) further enhance cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Deprotection Reactions: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.

Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are commonly used to remove the TBDMS group.

Major Products

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amine-substituted aromatic compound.

Deprotection Reactions: The major product is 5-bromo-2-methoxybenzyl alcohol.

Scientific Research Applications

(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is used in various scientific research applications, including:

Organic Synthesis: As a protecting group for alcohols and phenols, it allows for selective reactions on other functional groups.

Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates where protection of hydroxyl groups is necessary.

Material Science: Employed in the preparation of silicon-based materials and polymers.

Mechanism of Action

The primary mechanism of action for (5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound is compared to other TBS-protected bromoalkoxy derivatives, focusing on reactivity, stability, and synthetic applications:

Reactivity and Stability

- Electronic Effects : The electron-withdrawing bromine and donating methoxy groups on the aromatic ring of (5-Bromo-2-methoxybenzyloxy)-TBS modulate its reactivity in cross-coupling reactions compared to aliphatic analogues like BEDMS. The aromatic system stabilizes intermediates in Suzuki-Miyaura couplings, whereas BEDMS is more suited for alkylation due to its flexible chain .

- Steric Hindrance : The bulky benzyloxy-TBS group in the target compound provides greater steric protection than linear bromoalkoxy-TBS derivatives, enhancing stability against hydrolysis under acidic or nucleophilic conditions .

- Cleavage Sensitivity : All TBS ethers are labile to fluoride ions (e.g., TBAF) or acidic conditions. However, the aromatic system in the target compound may require harsher conditions for deprotection compared to aliphatic counterparts .

Case Studies and Research Findings

- Benzofuran Synthesis : The compound’s benzyloxy-TBS group was used in synthesizing a benzofuran derivative (Compound 107), where steric bulk prevented undesired side reactions during cyclization .

- Ligand Conjugates: Phenoxy-TBS derivatives (e.g., Compound 7) demonstrate the versatility of bromo-TBS ethers in designing selective estrogen receptor modulators, highlighting parallels in protective group strategies .

Biological Activity

(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane (CAS No. 201150-66-5) is an organosilicon compound notable for its brominated aromatic structure and tert-butyldimethylsilyl (TBDMS) protecting group. This compound is primarily utilized in organic synthesis, particularly for the protection of alcohols and phenols, facilitating selective reactions in complex synthetic pathways.

Chemical Structure and Properties

The molecular formula of this compound is CHBrOSi, with a molecular weight of approximately 303.25 g/mol. The TBDMS group provides stability under various reaction conditions, making it a valuable tool in synthetic chemistry.

Synthesis

The synthesis typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is conducted in an aprotic solvent like dichloromethane at room temperature.

General Reaction Scheme:

The biological activity of this compound is primarily attributed to its role as a protecting group. The TBDMS group protects hydroxyl functionalities from unwanted reactions, allowing for selective modifications elsewhere in the molecule. The bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, enabling further functionalization which may influence biological interactions.

Applications in Medicinal Chemistry

This compound has been explored for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been utilized in the preparation of derivatives that exhibit antimicrobial and anticancer properties.

Research Findings and Case Studies

- Anticancer Activity : A study investigated derivatives synthesized from this compound for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.

- Enzyme Inhibition : Research has shown that compounds derived from this silane can act as enzyme inhibitors, particularly targeting kinases involved in cancer progression. The mechanism involves competitive inhibition where the compound mimics natural substrates.

- Material Science : Beyond biological applications, this compound has been used in material science for the development of silicon-based polymers, showcasing its versatility beyond traditional organic synthesis roles.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Enzyme Inhibition |

| (5-Bromo-2-methoxybenzyl chloride) | Structure | Limited biological studies |

| (5-Bromo-2-methoxybenzyl alcohol) | Structure | Alcohol functionality; less stable |

Q & A

Q. What are the common synthetic routes for preparing (5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane?

The synthesis typically involves Williamson ether synthesis or nucleophilic substitution strategies. For example, analogous compounds like (2-Bromoethoxy)-tert-butyldimethylsilane are synthesized via reaction of a brominated alcohol (e.g., 2-bromoethanol) with tert-butyldimethylsilyl chloride in the presence of a strong base (e.g., NaH or KH) . For the target compound, a brominated methoxybenzyl alcohol derivative would react with tert-butyldimethylsilyl chloride under similar conditions. Key steps include:

Q. How is the tert-butyldimethylsilyl (TBDMS) group utilized as a protecting group in this compound?

The TBDMS group provides steric hindrance and electronic stabilization , protecting reactive hydroxyl groups during multi-step syntheses. Its stability under basic and mildly acidic conditions makes it ideal for sequential reactions. For instance, in silyl-protected intermediates, the TBDMS group remains intact during nucleophilic substitutions or coupling reactions, as seen in analogous biphenyl-silane derivatives . Deprotection typically requires fluoride-based reagents (e.g., TBAF).

Q. What spectroscopic techniques are used to characterize this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peaks, as in C₁₈H₂₄O₂BrSi with a deviation <0.0002 Da ).

- ¹H/¹³C NMR : Identifies methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and TBDMS methyl groups (δ 0.1–0.3 ppm) .

- Elemental Analysis : Validates purity (e.g., C, H, Br content within 0.1% of theoretical values ).

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination and methoxy substitution on the benzyl ring?

Regioselectivity is influenced by directing effects of substituents. For example:

- Methoxy groups act as ortho/para directors, but steric hindrance from the TBDMS group may favor para-bromination.

- Competing reactions : Over-bromination or ring-opening can occur if stoichiometry is not tightly controlled. Solutions include:

Q. How do steric effects from the TBDMS group influence reactivity in nucleophilic substitutions?

The bulky TBDMS group reduces reactivity at the benzyloxy position by:

- Shielding the electrophilic center , slowing SN2 mechanisms.

- Promoting alternative pathways : For example, in silane-protected biphenyl systems, steric effects favor elimination over substitution unless activated by Lewis acids (e.g., BF₃·Et₂O) .

- Electronic modulation : The electron-donating TBDMS group can stabilize adjacent carbocations, enabling SN1 pathways under acidic conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in silyl ethers).

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals by correlating ¹H-¹³C couplings .

- Computational Modeling : Predicts chemical shifts using DFT (Density Functional Theory) to validate experimental data .

Q. What strategies mitigate experimental variability in synthesizing this compound?

- Continuous Flow Reactors : Improve yield and reproducibility by maintaining consistent reaction parameters (temperature, mixing) .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real-time .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., base equivalents, solvent polarity) to minimize batch-to-batch variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.